Computed Lipophilicity (XLogP3) Advantage Over Free Acid and Methyl Ester
The tert-butyl ester exhibits an XLogP3 of 3.3, compared with 2.0 for the free acid 4-hydroxy-3-nitrobenzoic acid and 1.7 for the methyl ester [1][2][3]. This represents a +1.3 log unit increase over the free acid and a +1.6 log unit increase over the methyl ester. Higher LogP correlates with improved partitioning into organic phases during extractive workup and, in biological contexts, increased membrane permeability.
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Free acid XLogP3 = 2.0; Methyl ester XLogP3 = 1.7 |
| Quantified Difference | +1.3 log units vs free acid; +1.6 log units vs methyl ester |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
For procurement decisions in multi-step synthesis, the higher LogP of the tert-butyl ester facilitates organic-phase extractions and reduces aqueous losses, while also serving as a predictor of superior membrane partitioning in cellular assays.
- [1] PubChem CID 22667857, Tert-butyl 4-hydroxy-3-nitrobenzoate, XLogP3 = 3.3, https://pubchem.ncbi.nlm.nih.gov/compound/22667857 View Source
- [2] PubChem CID 12033, 4-Hydroxy-3-nitrobenzoic acid, XLogP3 = 2.0, https://pubchem.ncbi.nlm.nih.gov/compound/12033 View Source
- [3] PubChem CID 66835, Methyl 4-hydroxy-3-nitrobenzoate, XLogP3 = 1.7, https://pubchem.ncbi.nlm.nih.gov/compound/99-42-3 View Source
